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Executive Summary
In mid-2024, a novel adulterant, bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS),

emerged in the illicit fentanyl supply across the United States.[1][2] BTMPS, a hindered amine

light stabilizer (HALS) commercially known as Tinuvin® 770, is an industrial chemical used to

protect plastics from UV degradation.[3][4][5] Its introduction into the illicit drug market has

raised significant public health concerns due to its unknown effects in humans and its high

prevalence in fentanyl samples. This technical guide provides a comprehensive overview of

BTMPS, including its chemical properties, prevalence data, synthesis, analytical detection

methods, and known pharmacology, to aid researchers, scientists, and drug development

professionals in understanding and addressing this new threat.

Chemical and Physical Properties
BTMPS is a white to off-white crystalline powder or granule with the following properties:
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Property Value Reference

Chemical Name
bis(2,2,6,6-tetramethyl-4-

piperidyl) sebacate
[3][4]

Synonyms
Tinuvin® 770, T770, HALS770,

Photo-stabilizer HS-770
[4]

CAS Number 52829-07-9 [4]

Molecular Formula C₂₈H₅₂N₂O₄ [4]

Molecular Weight 480.7 g/mol [1]

Melting Point 81-85 °C [5]

Appearance
White to off-white granules or

powder
[1]

Solubility

Insoluble in water (<0.01%

w/w). Soluble in organic

solvents such as acetone

(19% w/w), chloroform (45%

w/w), ethyl acetate (24% w/w),

and methanol (38% w/w).

[6]

Prevalence and Quantitative Data
The emergence of BTMPS as a fentanyl adulterant has been rapid and widespread.

Community-based drug checking programs first detected BTMPS in the illicit opioid supply in

June 2024.[3] Studies have shown a significant and increasing presence of BTMPS in seized

drug samples, often at high concentrations relative to fentanyl.
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Location Timeframe

Percentage of
Fentanyl
Samples
Containing
BTMPS

Average
BTMPS to
Fentanyl Ratio

Reference

Los Angeles, CA June 2024 0% - [7]

Los Angeles, CA August 2024 41% - [2]

Los Angeles, CA September 2024 56% 7:1 [8]

Philadelphia, PA
June-September

2024
25-32% - [8]

9 US Locations

(combined)

June-October

2024

35% (of 284

samples)
7.4:1 [9]

Synthesis
BTMPS is synthesized via the diesterification of sebacic acid with 2,2,6,6-tetramethyl-4-

piperidinol.[8] A detailed laboratory-scale synthesis protocol is provided below, based on

established chemical literature.

Experimental Protocol: Synthesis of BTMPS
Materials:

Dimethyl sebacate

2,2,6,6-Tetramethyl-4-hydroxypiperidine

Lithium amide (catalyst)

N-methylpyrrolidinone (solvent)

Nitrogen gas

Glacial acetic acid
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Standard laboratory glassware and heating apparatus

Procedure:

To a reaction vessel equipped with a mechanical stirrer, thermometer, condenser, and

nitrogen inlet, add dimethyl sebacate (e.g., 25 g, 109 mmol), 2,2,6,6-tetramethyl-4-

hydroxypiperidine (e.g., 37.5 g, 239 mmol), and N-methylpyrrolidinone (e.g., 7 ml).

Heat the mixture to 100°C with agitation.

Add lithium amide (e.g., 0.124 g, 5.4 mmol) to the reaction mixture.

Increase the temperature to 150-155°C and maintain for 3 hours under a continuous

subsurface nitrogen sparge to facilitate the removal of methanol byproduct.

After 3 hours, cool the reaction mixture to 100°C.

Neutralize the mixture with glacial acetic acid.

The product can be purified by recrystallization from a suitable solvent, such as n-hexane, to

yield bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate as a white solid.

Analytical Detection
The identification and quantification of BTMPS in seized drug samples are crucial for forensic

and public health laboratories. The primary analytical techniques employed are Gas

Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the identification of BTMPS. A reference standard of BTMPS
is available from commercial suppliers for confirmation.

5.1.1 Experimental Protocol: GC-MS Analysis of BTMPS

Sample Preparation:
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Accurately weigh a portion of the seized drug sample.

Dissolve the sample in a suitable organic solvent (e.g., methanol or acetonitrile).

Perform a liquid-liquid or solid-phase extraction if necessary to remove interfering

substances.

Dilute the extract to an appropriate concentration for GC-MS analysis.

Add an internal standard for quantitative analysis.

Instrumental Parameters (suggested):

Gas Chromatograph: Agilent 7890 GC or equivalent

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

Inlet Temperature: 280 °C

Injection Volume: 1 µL

Split Ratio: 20:1

Carrier Gas: Helium at a constant flow of 1 mL/min

Oven Temperature Program: Initial temperature of 150 °C, hold for 1 min, ramp at 20 °C/min

to 300 °C, hold for 5 min.

Mass Spectrometer: Agilent 5977 MS or equivalent

Ionization Mode: Electron Ionization (EI) at 70 eV

Mass Range: m/z 40-550

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Expected Results:
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The retention time for BTMPS under these conditions should be confirmed using a certified

reference material. The mass spectrum of BTMPS will show a characteristic fragmentation

pattern, which can be used for identification.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the quantification of BTMPS in

complex matrices.

5.2.1 Experimental Protocol: LC-MS/MS Analysis of BTMPS

Sample Preparation:

Prepare samples as described for GC-MS analysis.

Ensure the final sample is dissolved in a solvent compatible with the LC mobile phase.

Instrumental Parameters (suggested):

Liquid Chromatograph: Shimadzu Nexera or equivalent

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Mobile Phase A: 0.1% formic acid in water

Mobile Phase B: 0.1% formic acid in acetonitrile

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to

initial conditions.

Flow Rate: 0.4 mL/min

Column Temperature: 40 °C

Mass Spectrometer: Triple quadrupole mass spectrometer

Ionization Mode: Positive Electrospray Ionization (ESI+)
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MRM Transitions: To be determined by infusing a BTMPS standard. A plausible precursor ion

would be the protonated molecule [M+H]⁺ at m/z 481.4. Product ions would be determined

from the fragmentation of the precursor ion.

Pharmacology and Toxicology
The pharmacological and toxicological effects of BTMPS in humans are not well-studied.

However, preclinical data and its known chemical properties suggest potential for significant

adverse health effects.

Pharmacodynamics
BTMPS has been shown to be a potent blocker of L-type calcium channels and a non-

competitive antagonist of nicotinic acetylcholine receptors.[1][10]

6.1.1 L-Type Calcium Channel Blockade

Blockade of L-type calcium channels can lead to cardiovascular effects such as decreased

blood pressure and heart rate.[2][11] In overdose situations involving substances with calcium

channel blocking properties, treatment can be challenging.[11]

6.1.2 Nicotinic Acetylcholine Receptor Antagonism

As a non-competitive antagonist of nicotinic acetylcholine receptors, BTMPS can interfere with

cholinergic neurotransmission.[1] This can have a wide range of effects on the central and

peripheral nervous systems.

Toxicology
Animal studies and safety data for Tinuvin® 770 indicate potential for toxicity. Long-term use in

rats has been associated with heart defects.[1] The chemical safety data sheet lists BTMPS as

a health hazard that can cause serious eye damage, skin irritation, and may harm a fetus.[1]

Anecdotal reports from individuals who have used fentanyl adulterated with BTMPS include a

harsh chemical taste and smell, described as similar to plastic or bug spray.[3]

Visualizations
Experimental Workflow
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Caption: Workflow for the analysis of BTMPS in seized drug samples.
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Caption: Proposed signaling pathways for BTMPS pharmacological action.
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Conclusion
The emergence of BTMPS as a fentanyl adulterant represents a significant and evolving

challenge to public health and safety. Its industrial origin, lack of human safety data, and high

prevalence in illicit drug supplies necessitate a coordinated response from the scientific and

research communities. This technical guide provides a foundational understanding of BTMPS
to support these efforts. Continued monitoring, research into its pharmacological and

toxicological effects, and the development of rapid detection methods are critical to mitigating

the potential harm caused by this novel adulterant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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